molecular formula C6H2Cl4NaO+ B093969 2,3,4,6-Tetrachlorophenol sodium salt CAS No. 131-61-3

2,3,4,6-Tetrachlorophenol sodium salt

Cat. No.: B093969
CAS No.: 131-61-3
M. Wt: 254.9 g/mol
InChI Key: YLFFQZKUOUYUFG-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrachlorophenol sodium salt is an organic compound with the molecular formula C6HCl4NaO. It is the sodium salt of 2,3,4,6-tetrachlorophenol, a chlorinated phenol. This compound is known for its antimicrobial properties and is used in various industrial applications, including as a preservative and disinfectant .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,6-Tetrachlorophenol sodium salt can be synthesized by the neutralization of 2,3,4,6-tetrachlorophenol with sodium hydroxide. The reaction typically occurs in an aqueous medium, where 2,3,4,6-tetrachlorophenol is dissolved in water, and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in solid form .

Industrial Production Methods: Industrial production of sodium 2,3,4,6-tetrachlorophenolate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often produced in batch reactors, where the temperature and pH are monitored continuously. After the reaction, the product is purified through crystallization and filtration .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,4,6-Tetrachlorophenol sodium salt has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound’s antimicrobial properties make it useful in studying microbial resistance and as a preservative in biological samples.

    Medicine: It has been explored for its potential use in disinfectants and antiseptics.

    Industry: It is used in the production of pesticides, wood preservatives, and as a fungicide.

Mechanism of Action

The antimicrobial action of sodium 2,3,4,6-tetrachlorophenolate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents. This leads to cell lysis and death. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound interferes with essential enzymes and proteins within the microbial cells .

Comparison with Similar Compounds

  • Sodium 2,4,6-trichlorophenolate
  • Sodium pentachlorophenolate
  • Sodium 2,3,5,6-tetrachlorophenolate

Comparison: 2,3,4,6-Tetrachlorophenol sodium salt is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Compared to sodium 2,4,6-trichlorophenolate, it has an additional chlorine atom, which enhances its antimicrobial activity. Sodium pentachlorophenolate, on the other hand, has one more chlorine atom, making it more potent but also more toxic. Sodium 2,3,5,6-tetrachlorophenolate has a different chlorination pattern, affecting its reactivity and applications .

Properties

CAS No.

131-61-3

Molecular Formula

C6H2Cl4NaO+

Molecular Weight

254.9 g/mol

IUPAC Name

sodium;2,3,4,6-tetrachlorophenol

InChI

InChI=1S/C6H2Cl4O.Na/c7-2-1-3(8)6(11)5(10)4(2)9;/h1,11H;/q;+1

InChI Key

YLFFQZKUOUYUFG-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)[O-])Cl.[Na+]

Isomeric SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)[O-])Cl.[Na+]

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl.[Na+]

Pictograms

Acute Toxic; Irritant

Related CAS

58-90-2 (Parent)

Synonyms

2,3,4,6-tetrachlorophenol
2,3,4,6-tetrachlorophenol sodium salt
sodium 2,3,4,6-tetrachlorophenolate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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